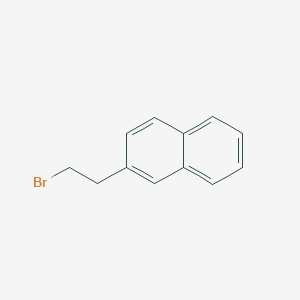

2-(2-Bromoethyl)naphthalene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromoethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJYJMDQLURVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281270 | |

| Record name | 2-(2-bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086-62-6 | |

| Record name | 2086-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)naphthalene from 2-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)naphthalene from 2-vinylnaphthalene. This transformation is a key step in the elaboration of the naphthalene scaffold, a privileged structure in medicinal chemistry and materials science. The core of this synthesis lies in the anti-Markovnikov addition of hydrogen bromide across the vinyl group, a reaction governed by a free-radical mechanism.

Reaction Principle: Anti-Markovnikov Hydrobromination

The synthesis of this compound from 2-vinylnaphthalene is achieved through the anti-Markovnikov hydrobromination of the alkene functionality. In the presence of a radical initiator, such as peroxides or azobisisobutyronitrile (AIBN), the addition of hydrogen bromide proceeds via a free-radical chain reaction.[1][2] This mechanism selectively yields the terminal bromide, in contrast to the electrophilic addition which would produce the benzylic bromide (Markovnikov product).[3]

The regioselectivity is dictated by the stability of the radical intermediate. The addition of a bromine radical to the terminal carbon of the vinyl group results in the formation of a more stable secondary benzylic radical, which is resonance-stabilized by the naphthalene ring system. This intermediate then abstracts a hydrogen atom from HBr to afford the desired this compound and regenerate the bromine radical, thus propagating the chain reaction.[1][4]

Experimental Overview

While a specific, detailed experimental protocol for the anti-Markovnikov hydrobromination of 2-vinylnaphthalene is not extensively documented in publicly available literature, a general and reliable procedure can be adapted from the well-established methods for the hydrobromination of styrenes.[1][5] The following protocol is an illustrative example based on these analogous reactions.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2-Vinylnaphthalene | C₁₂H₁₀ | 154.21 | Starting material |

| Hydrogen Bromide | HBr | 80.91 | Reagent (gas or solution in acetic acid) |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | Radical initiator |

| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For aqueous work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Illustrative Experimental Protocol

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Dissolution: 2-Vinylnaphthalene (1.0 eq) is dissolved in anhydrous dichloromethane.

-

Initiator Addition: Benzoyl peroxide (0.05 - 0.1 eq) is added to the solution.

-

HBr Addition: The solution is cooled to 0 °C in an ice bath. Hydrogen bromide gas is then bubbled through the solution at a slow, steady rate. Alternatively, a solution of HBr in acetic acid can be added dropwise. The reaction is typically exothermic and the temperature should be monitored.

-

Reaction: After the addition of HBr, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical quantitative data for the anti-Markovnikov hydrobromination of styrenes, which can be considered indicative for the synthesis of this compound. Actual yields and selectivities for the target synthesis may vary.

| Substrate | Radical Initiator | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Anti-Markovnikov:Markovnikov Ratio |

| Styrene | Benzoyl Peroxide | CCl₄ | 2 | Reflux | >90 | >95:5 |

| Styrene | AIBN | Toluene | 2 | 0 | - | Poor selectivity |

| Estragole | AIBN | Toluene | - | - | High | High |

| 2-Vinylnaphthalene | Benzoyl Peroxide | CH₂Cl₂ | 2-6 | 0 to RT | Estimated 70-85 | Expected >90:10 |

Data for 2-vinylnaphthalene is an estimation based on analogous reactions.

Reaction Pathway and Mechanism

The synthesis proceeds through a well-defined free-radical chain reaction mechanism, which can be visualized as follows:

Caption: Overall reaction scheme for the synthesis.

The detailed mechanism involves three key stages: initiation, propagation, and termination.

Caption: Free-radical mechanism of anti-Markovnikov hydrobromination.

Conclusion

The synthesis of this compound from 2-vinylnaphthalene via anti-Markovnikov hydrobromination is a robust and efficient method for the preparation of this valuable synthetic intermediate. A thorough understanding of the underlying free-radical mechanism is crucial for optimizing reaction conditions and achieving high yields and selectivity. The provided illustrative protocol serves as a solid foundation for researchers to further develop and adapt this synthesis for their specific applications in drug discovery and materials science. Careful control of reaction parameters and purification by chromatography are key to obtaining the desired product in high purity.

References

- 1. Reaction: Styrene (C6H5-CH=CH2) reacts with HBr in the presence of perox.. [askfilo.com]

- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 3. What are the products of the following reactions with styrene: HBr, CCl4.. [askfilo.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00692B [pubs.rsc.org]

Synthesis of 2-(2-Bromoethyl)naphthalene from 2-Ethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)naphthalene from 2-ethylnaphthalene. The primary method detailed is the free-radical bromination of the ethyl side-chain, a variation of the well-established Wohl-Ziegler bromination. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and characterization of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Its synthesis from the readily available starting material, 2-ethylnaphthalene, is a key transformation. The most direct and efficient method for this conversion is the selective bromination of the benzylic position of the ethyl group. This reaction proceeds via a free-radical chain mechanism, typically employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light. Careful control of reaction conditions is crucial to favor side-chain bromination over aromatic ring substitution and to minimize the formation of di-brominated byproducts.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-ethylnaphthalene is a benzylic bromination reaction. The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

The reaction proceeds through a free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas. These radicals then abstract a bromine atom from NBS to form a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group of 2-ethylnaphthalene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physical and Chemical Properties

| Property | 2-Ethylnaphthalene | This compound |

| Molecular Formula | C₁₂H₁₂ | C₁₂H₁₁Br |

| Molecular Weight | 156.22 g/mol [1] | 235.12 g/mol |

| Appearance | Colorless liquid[1] | - |

| Boiling Point | 251-252 °C | - |

| Melting Point | -7 °C | - |

| Density | 0.992 g/mL at 25 °C | - |

| Refractive Index (n²⁰/D) | 1.599 | - |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not explicitly found for this compound. For the analogous 2-(bromomethyl)naphthalene: δ 7.85-7.75 (m, 4H), 7.50-7.40 (m, 3H), 4.65 (s, 2H). |

| ¹³C NMR | Data not explicitly found. |

| IR | Data not explicitly found. |

| Mass Spectrometry | Data not explicitly found. |

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination using NBS and AIBN.

Materials:

-

2-Ethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylnaphthalene (1.0 eq.) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-8 hours. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction mixture will typically turn reddish-brown.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining HBr.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Safety Precautions:

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled in a well-ventilated fume hood.

-

NBS is a lachrymator and should be handled with care.

-

AIBN is a flammable solid and can decompose violently upon heating.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reagents and Conditions

Caption: Key components and conditions for the synthesis.

References

An In-depth Technical Guide to the Preparation of 2-(2-Bromoethyl)naphthalene from 2-(naphthalen-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)naphthalene from its precursor, 2-(naphthalen-2-yl)ethanol. This transformation is a fundamental step in the synthesis of various more complex molecules, particularly in the field of medicinal chemistry and materials science, where the bromoethylnaphthalene moiety serves as a key building block for introducing the naphthyl ethyl group.

Reaction Overview and Methodologies

The conversion of a primary alcohol, such as 2-(naphthalen-2-yl)ethanol, to the corresponding alkyl bromide is a standard nucleophilic substitution reaction. The primary challenge lies in converting the hydroxyl group, which is a poor leaving group, into a species that can be readily displaced by a bromide ion. Two principal methodologies are widely employed for this type of transformation: reaction with phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).

Phosphorus Tribromide (PBr₃) Method: This is a classic and effective method for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method generally provides good yields and is often preferred for its relatively straightforward workup.

Appel Reaction: The Appel reaction offers a milder alternative for the bromination of alcohols. It involves the in-situ formation of a phosphonium salt from the reaction of triphenylphosphine with a tetrahalomethane. The alcohol then reacts with this phosphonium salt to form an alkoxyphosphonium intermediate, which is subsequently displaced by the halide ion in an Sₙ2 manner. This reaction is known for its high yields and stereospecificity (inversion of configuration at a chiral center).

For the preparation of this compound, both methods are viable. This guide will focus on a detailed protocol based on the phosphorus tribromide method, as it is a robust and commonly used procedure for this class of transformation.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, product, and a representative reaction protocol.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(naphthalen-2-yl)ethanol | C₁₂H₁₂O | 172.22 | 69-72 | 185-187 (15 mmHg) |

| This compound | C₁₂H₁₁Br | 235.12 | 58-60 | 165-167 (10 mmHg) |

| Phosphorus Tribromide | PBr₃ | 270.69 | -41.5 | 173.2 |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 |

Table 2: Representative Reaction Parameters (PBr₃ Method)

| Parameter | Value |

| Reactants | |

| 2-(naphthalen-2-yl)ethanol | 1.0 eq |

| Phosphorus Tribromide (PBr₃) | 0.4 - 0.5 eq |

| Solvent | Dichloromethane (DCM) or Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 85 - 95% |

Experimental Protocol: Synthesis using Phosphorus Tribromide

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-(naphthalen-2-yl)ethanol using phosphorus tribromide.

Materials:

-

2-(naphthalen-2-yl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(naphthalen-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (approximately 10 mL per gram of alcohol).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4-0.5 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Phosphorus tribromide is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature. Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice or into a beaker of ice-cold water to quench the excess PBr₃.

-

Workup: Transfer the mixture to a separatory funnel. Add more dichloromethane if necessary and wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts). Be cautious of gas evolution (CO₂).

-

Water.

-

Brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Characterization Data of this compound

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.80-7.85 (m, 3H, Ar-H)

-

δ ~7.70 (s, 1H, Ar-H)

-

δ ~7.45-7.50 (m, 2H, Ar-H)

-

δ ~7.35 (dd, 1H, Ar-H)

-

δ ~3.65 (t, 2H, -CH₂-Br)

-

δ ~3.30 (t, 2H, Ar-CH₂-)

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~136.0 (Ar-C)

-

δ ~133.6 (Ar-C)

-

δ ~132.4 (Ar-C)

-

δ ~128.5 (Ar-CH)

-

δ ~127.8 (Ar-CH)

-

δ ~127.7 (Ar-CH)

-

δ ~127.4 (Ar-CH)

-

δ ~126.3 (Ar-CH)

-

δ ~125.8 (Ar-CH)

-

δ ~125.6 (Ar-CH)

-

δ ~39.5 (Ar-CH₂)

-

δ ~33.0 (-CH₂-Br)

IR (KBr, cm⁻¹):

-

~3050 (Ar C-H stretch)

-

~2950 (Aliphatic C-H stretch)

-

~1600, 1500 (Ar C=C stretch)

-

~1210 (C-Br stretch)

-

~820, 750 (Ar C-H bend)

Visualizations

Reaction Scheme

Caption: Chemical transformation of 2-(naphthalen-2-yl)ethanol.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Mechanism

The reaction of 2-(naphthalen-2-yl)ethanol with phosphorus tribromide follows a well-established Sₙ2 mechanism.

Caption: The Sₙ2 mechanism for the bromination of the alcohol.

This in-depth guide provides the necessary information for the successful preparation and characterization of this compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.

An In-depth Technical Guide to 2-(2-Bromoethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)naphthalene, a key chemical intermediate in organic synthesis. It covers its chemical identity, synthesis, and physicochemical properties, with a focus on its relevance to drug discovery and development.

Chemical Identity

The compound this compound is a substituted naphthalene derivative. Its structure consists of a naphthalene ring with a 2-bromoethyl group attached at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2086-62-6[1][2] |

| Molecular Formula | C₁₂H₁₁Br |

| Molecular Weight | 235.12 g/mol |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CCBr |

| InChI Key | DNJYJMDQLURVBB-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its closely related isomers and precursors are crucial for its identification and characterization in a laboratory setting.

Table 2.1: Physical Properties

| Property | Value | Notes |

| Appearance | White to cream solid | For related compound 2-(Bromomethyl)naphthalene. |

| Melting Point | 53-56 °C | For the related compound 2-Bromonaphthalene. |

| Boiling Point | 150-170 °C at 16 mmHg | For the related compound 2-(Bromomethyl)naphthalene. |

Table 2.2: Spectroscopic Data for Naphthalene Derivatives

| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) | Mass Spectrometry (m/z) |

| 2-(Bromomethyl)naphthalene | 7.81 (m), 7.48 (m), 4.64 (s, 2H)[3][4] | 135.2, 133.2, 132.9, 128.5, 128.0, 127.8, 126.5, 126.3, 125.9, 34.1[3] | M⁺: 220/222, [M-Br]⁺: 141[3] |

| 2-Bromonaphthalene | 7.98 (s, 1H), 7.78 (d, 1H), 7.72 (d, 1H), 7.68 (d, 1H), 7.53 (t, 1H), 7.48 (t, 1H), 7.46 (t, 1H)[5][6] | 134.4, 132.7, 129.7, 128.3, 127.8, 127.7, 126.9, 126.3, 121.3[5][7] | M⁺: 206/208, [M-Br]⁺: 127[5][8] |

| 1-(Bromomethyl)naphthalene | 8.14 (d, 1H), 7.86 (d, 1H), 7.81 (d, 1H), 7.59 (t, 1H), 7.51 (m, 2H), 7.38 (t, 1H), 4.93 (s, 2H)[9] | Not readily available | Not readily available |

Note: Spectroscopic data for this compound is not extensively detailed in publicly available literature. The data for closely related compounds are provided for reference.

Synthesis and Experimental Protocols

This compound is typically synthesized from 2-(naphthalen-2-yl)ethanol. The conversion of the primary alcohol to an alkyl bromide can be achieved using various brominating agents.

Protocol 3.1: Synthesis of this compound from 2-(naphthalen-2-yl)ethanol using Phosphorus Tribromide (PBr₃)

This method involves the reaction of the corresponding alcohol with phosphorus tribromide, a common and effective way to produce primary and secondary alkyl bromides.

Materials:

-

2-(naphthalen-2-yl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-(naphthalen-2-yl)ethanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 3.2: Synthesis of 2-Bromonaphthalene from β-Naphthol

For context and as a reference for bromination on the naphthalene ring system, the synthesis of 2-bromonaphthalene from β-naphthol is provided.[10]

Materials:

-

β-naphthol

-

Triphenylphosphine

-

Bromine

-

Acetonitrile

-

Pentane

-

20% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottomed flask, dissolve triphenylphosphine (0.55 mole) in acetonitrile (125 ml) and cool in an ice bath.[10]

-

Add bromine (88 g) dropwise over 20-30 minutes.[10]

-

Remove the ice bath and add a solution of β-naphthol (0.50 mole) in acetonitrile (100 ml).[10]

-

Heat the mixture to 60-70°C for at least 30 minutes.[10]

-

Distill off the acetonitrile under reduced pressure.[10]

-

Raise the temperature of the reaction mixture to 340°C until the evolution of hydrogen bromide ceases.[10]

-

Cool the mixture to approximately 100°C and pour it into a beaker to cool to room temperature.[10]

-

Add pentane (300 ml) and break up the resulting solid.[10]

-

Filter the solid and wash it with pentane.[10]

-

Combine the pentane filtrates, wash with 20% sodium hydroxide, and dry over anhydrous magnesium sulfate.[10]

-

Purify the product by passing it through an alumina column and removing the pentane under reduced pressure to yield 2-bromonaphthalene.[10]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The bromoethyl group is a versatile functional handle for introducing the naphthyl moiety into a target structure through nucleophilic substitution reactions.

Naphthalene derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for this compound is not extensively documented in public literature, its structural motif is present in various biologically active compounds. For instance, naphthalene-containing compounds have been investigated as potential anticancer agents.

The general workflow for utilizing an intermediate like this compound in a drug discovery context is outlined below.

Caption: General drug discovery workflow using a chemical intermediate.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and associated signaling pathways of this compound are limited, the broader class of naphthalene derivatives has been extensively studied. For example, some naphthalene-based compounds have been shown to induce apoptosis in cancer cells. It is important to note that the biological effects of naphthalene itself have been studied, with some reports indicating potential for cytotoxicity and genotoxicity, particularly in its metabolites. However, these studies do not provide specific data for this compound.

The synthesis of novel compounds for biological testing is a common practice in medicinal chemistry. The workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis and purification of a target compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in the synthesis of novel compounds for pharmaceutical and materials science research. While direct biological data for this specific molecule is sparse, its utility as a building block for introducing the naphthyl moiety is well-established. This guide provides foundational information to aid researchers in the synthesis, characterization, and potential application of this compound in their research endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 2086-62-6 | Benchchem [benchchem.com]

- 3. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR [m.chemicalbook.com]

- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 8. Naphthalene, 2-bromo- [webbook.nist.gov]

- 9. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Analytical Profile of 2-(2-Bromoethyl)naphthalene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-bromoethyl)naphthalene, a significant intermediate in organic synthesis. Due to the limited availability of published spectroscopic data for this specific compound, this document presents data from structurally analogous compounds, namely 2-bromonaphthalene and 2-(bromomethyl)naphthalene, to offer valuable reference points for researchers, scientists, and professionals in drug development. Additionally, detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to guide the acquisition and interpretation of analytical data for this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁Br[1][2] |

| Molecular Weight | 235.12 g/mol [1][3] |

| CAS Number | 2086-62-6[1][2] |

| Appearance | Not specified, likely a solid or oil |

| InChI Key | DNJYJMDQLURVBB-UHFFFAOYSA-N[1][2] |

Spectroscopic Data

The following sections summarize the key spectroscopic data expected for this compound, based on data from closely related compounds.

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show the molecular ion peak and a characteristic fragmentation pattern involving the loss of the bromine atom.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 234/236 | [M]⁺ (Molecular ion peak with bromine isotopes)[3] |

| 155 | [M-Br]⁺ (Loss of bromine radical)[3] |

| 141 | [M-CH₂Br]⁺ or [M-HBr-H]⁺ |

| 128 | [Naphthalene]⁺ |

Data is predicted based on the fragmentation of similar bromoalkylnaphthalene compounds.[4][5]

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | m | 3H | Ar-H |

| ~ 7.4 - 7.5 | m | 3H | Ar-H |

| ~ 7.3 | d | 1H | Ar-H |

| ~ 3.6 | t | 2H | -CH₂-Br |

| ~ 3.3 | t | 2H | Ar-CH₂- |

Predicted chemical shifts and multiplicities are based on the analysis of 2-bromonaphthalene and 2-(bromomethyl)naphthalene and general principles of NMR spectroscopy.[6][7]

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~ 136 | Ar-C (quaternary) |

| ~ 133 | Ar-C (quaternary) |

| ~ 132 | Ar-C (quaternary) |

| ~ 128 - 129 | Ar-CH |

| ~ 126 - 127 | Ar-CH |

| ~ 39 | Ar-CH₂- |

| ~ 33 | -CH₂-Br |

Predicted chemical shifts are based on the analysis of 2-bromonaphthalene and 2-(bromomethyl)naphthalene.[8][9]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring and the C-Br bond.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1600, 1500, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 860 - 820 | Strong | C-H out-of-plane bending for 2-substituted naphthalene |

| ~ 700 - 550 | Strong | C-Br stretch |

Predicted absorption ranges are based on characteristic IR frequencies for aromatic and halogenated compounds.[10][11]

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and mass spectrometry data for a compound such as this compound.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[4]

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.[4]

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to assign the structure.[4]

-

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Take about 1-2 mg of the sample and 100-200 mg of spectroscopic grade KBr in a clean agate mortar.[10] Grind the mixture thoroughly with a pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place a small amount of the powdered mixture into a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[10]

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: For a solid sample, it can be introduced directly into the ion source using a solids probe. Alternatively, for a sample that is soluble and volatile, it can be introduced via a Gas Chromatography (GC) system coupled to the mass spectrometer.[4]

-

Instrument Parameters (EI-MS):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which will appear as a pair of peaks due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, such as the loss of the bromine atom.[4]

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound | 2086-62-6 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-(2-Bromoethyl)naphthalene | C12H11Br | CID 139541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Bromoethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Bromoethyl)naphthalene (CAS No. 2086-62-6). While experimental data for this specific isomer is limited in publicly available literature, this document compiles available information and presents data for structurally related compounds to offer valuable context for researchers. This guide covers chemical identifiers, physical properties, spectral data, a potential synthetic protocol, and a discussion of its reactivity. Due to a lack of specific research on the biological activity of this compound, this guide also briefly touches upon the broader biological context of naphthalene derivatives.

Chemical Identity and Structure

This compound is a halogenated derivative of naphthalene. Its structure consists of a naphthalene ring substituted at the second position with a bromoethyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2086-62-6[1] |

| Molecular Formula | C₁₂H₁₁Br |

| Molecular Weight | 235.12 g/mol [1] |

| IUPAC Name | This compound |

| InChI Key | DNJYJMDQLURVBB-UHFFFAOYSA-N |

Physical Properties

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 1-(2-Bromoethyl)naphthalene | 2-Bromonaphthalene |

| Melting Point | Data not available | 37-40 °C (decomposes)[2] | 52-55 °C[3] |

| Boiling Point | Data not available | 237-238 °C at 760 mmHg[2] | 281-282 °C[3] |

| Density | Data not available | 1.646 g/mL at 25 °C[2] | 1.605 g/cm³[3] |

| Solubility | Data not available | Slightly soluble in water[2] | Insoluble in water; soluble in ethanol, ether, benzene, chloroform[3] |

| Appearance | Data not available | Colorless to light yellow liquid[2] | White or yellowish powder[3] |

Spectral Data

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the searched literature. Spectroscopic data for related naphthalene derivatives are available and can provide an indication of the expected spectral characteristics.

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of a primary alkyl bromide and a substituted naphthalene. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The naphthalene ring can undergo electrophilic substitution, with the position of substitution influenced by the directing effects of the bromoethyl group.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and plausible method would be the bromination of 2-naphthaleneethanol. This reaction is analogous to the preparation of other alkyl bromides from alcohols.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

General Procedure:

-

Dissolve 2-naphthaleneethanol in a suitable anhydrous solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Workflow for Synthesis and Purification:

References

An In-depth Technical Guide on the Health and Safety of 2-(2-Bromoethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-(2-bromoethyl)naphthalene, a compound utilized in synthetic organic chemistry. Given the limited specific toxicological data for this compound, this guide also includes information on the related compound 2-(bromomethyl)naphthalene and the parent compound naphthalene to provide a more complete understanding of potential hazards. All personnel handling this chemical must be thoroughly trained in its potential hazards and safe handling procedures.

Hazard Identification and Classification

This compound and its isomers are considered hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The available safety data sheets (SDS) for the closely related isomer, 2-(bromomethyl)naphthalene, indicate that it is corrosive and can cause severe skin burns and eye damage. It may also cause skin sensitization.[1][2]

GHS Classification

While specific GHS classification for this compound is not widely available, the classification for the isomer 2-(bromomethyl)naphthalene is as follows:

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Danger |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Warning |

Naphthalene, the parent compound, is classified as a flammable solid, harmful if swallowed, and is suspected of causing cancer.

Physical and Chemical Properties

A summary of the available physical and chemical properties for 2-(bromomethyl)naphthalene is provided below. Data for this compound is largely unavailable.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Br | [3] |

| Molecular Weight | 221.10 g/mol | [3] |

| Appearance | Almost white powder | [3][4] |

| Melting Point | 51.00 - 54.00 °C | [3] |

| Boiling Point | 213 °C @ 100.00 mmHg | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Insoluble in water | [4] |

Toxicological Information

Acute Toxicity

No specific acute toxicity data is available for this compound. However, for the parent compound, naphthalene , the following data is available:

| Route | Species | Value | Reference |

| Oral LD50 | Mouse (male) | 533 mg/kg | [5] |

| Oral LD50 | Mouse (female) | 710 mg/kg | [5] |

| Oral LD50 | Rat | >2000 mg/kg | [5] |

| Dermal LD50 | Rat | >2500 mg/kg | [5] |

Health Effects

-

Eye Contact: Causes severe eye burns and serious eye damage.[2][3] Direct contact can lead to pain, tearing, and potential corneal injury.[3][4]

-

Skin Contact: Causes severe skin irritation and burns.[2][3] May lead to the formation of scar tissue.[2] It may also cause an allergic skin reaction.[1]

-

Inhalation: May cause severe irritation of the respiratory tract, leading to sore throat, coughing, and shortness of breath.[3][4] Chemical burns to the respiratory tract are possible.[3]

-

Ingestion: Causes burns to the gastrointestinal tract and may lead to perforation of the digestive tract.[2][3][4]

Carcinogenicity

There is no specific data on the carcinogenicity of this compound. However, the parent compound, naphthalene , is classified by IARC as "Possibly carcinogenic to humans" (Group 2B).[5] It is also suspected of causing cancer by GHS classification.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Researchers should adapt standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for relevant endpoints such as acute oral toxicity (OECD 423), skin corrosion/irritation (OECD 431/439), and skin sensitization (OECD 442B).

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] An eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory. The following workflow should be used to determine the appropriate level of PPE.

References

- 1. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2-(Bromomethyl)naphthalene(939-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. gov.uk [gov.uk]

- 6. fishersci.com [fishersci.com]

Understanding the Reagents: 2-(2-Bromoethyl)naphthalene and its Analogs

An In-Depth Technical Guide to Commercial Suppliers and Research Applications of 2-(Naphthyl)ethyl Bromides

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step that influences the efficiency, reproducibility, and success of a synthetic workflow. This guide provides a comprehensive overview of commercially available 2-(2-Bromoethyl)naphthalene and its closely related, and more commonly utilized analog, 2-(Bromomethyl)naphthalene. We delve into supplier specifications, key research applications, and detailed experimental protocols to assist in making informed procurement decisions.

While the request specifies this compound (CAS No. 2086-62-6), commercially available listings and research publications more frequently cite its isomer, 1-(2-Bromoethyl)naphthalene, and the related compound, 2-(Bromomethyl)naphthalene (CAS No. 939-26-4).[1] The latter is a versatile reagent used to introduce the 2-naphthylmethyl group in various synthetic procedures.[2][3] Given its prevalence, this guide will focus on 2-(Bromomethyl)naphthalene while providing comparative data where available. These compounds are key precursors in the development of pharmaceutical agents and materials science applications, allowing researchers to incorporate the naphthalene moiety into novel drug candidates, polymers, or dyes.[2]

Commercial Supplier and Product Specifications

Sourcing high-quality reagents is fundamental to experimental success.[3] Major chemical suppliers like Thermo Fisher Scientific (including their Acros Organics brand) and MilliporeSigma (Sigma-Aldrich) offer various grades of these compounds.[1][4] The following table summarizes the typical specifications for 2-(Bromomethyl)naphthalene, the more commonly listed research chemical.

| Specification | Thermo Fisher Scientific / Acros Organics | Sigma-Aldrich |

| Product Name | 2-(Bromomethyl)naphthalene, 96% | 2-(Bromomethyl)naphthalene, 96% |

| CAS Number | 939-26-4 | 939-26-4 |

| Molecular Formula | C₁₁H₉Br | C₁₁H₉Br |

| Molecular Weight | 221.10 g/mol | 221.09 g/mol |

| Assay (GC) | ≥95.0% | 96% |

| Melting Point | 52°C to 57°C | 51-54°C (lit.) |

| Boiling Point | 213°C (100 mmHg) | 213°C (100 mmHg) (lit.) |

| Appearance | White to pale cream/yellow crystals or powder | - |

| Infrared Spectrum | Conforms to structure | - |

| Storage Temp. | - | 2-8°C |

Data compiled from supplier websites.[1][5][6]

Logical Workflow for Supplier Selection

Choosing the right supplier involves more than comparing prices. Purity, available documentation (like Certificates of Analysis), and batch consistency are paramount for research applications. The following diagram illustrates a logical workflow for selecting a supplier.

Caption: A flowchart for selecting a chemical supplier.

Experimental Protocols and Research Applications

2-(Bromomethyl)naphthalene and its isomers are valuable intermediates. Their reactivity is centered on nucleophilic substitution at the benzylic bromide, enabling the attachment of the naphthyl moiety to a wide range of molecules.[2]

Synthesis of Asymmetric Imidazolium Salts

A notable application is in the synthesis of imidazolium salts, which are precursors to N-heterocyclic carbenes and have applications as ionic liquids.[2]

-

Objective: To synthesize an N-substituted imidazolium salt using 2-(Bromomethyl)naphthalene.

-

Reactants:

-

2-(Bromomethyl)naphthalene

-

4,5-dichloroimidazole

-

Acetonitrile (solvent)

-

-

Procedure:

-

Combine 2-(Bromomethyl)naphthalene and 4,5-dichloroimidazole in a round-bottom flask.

-

Add acetonitrile as the solvent.

-

Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting imidazolium salt often precipitates from the solution and can be collected by filtration.

-

Wash the collected solid with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Dry the product under vacuum.

-

-

Reported Yields: This reaction has been documented to produce yields ranging from 31% to 84%.[2]

The following diagram illustrates this synthetic pathway.

Caption: Reaction scheme for imidazolium salt synthesis.

Alkylation of Phenols

The 2-naphthylmethyl group can be introduced to phenolic compounds through a Williamson ether synthesis-type reaction. This is a fundamental strategy for building larger molecules with specific electronic or biological properties.[2]

-

Objective: To synthesize a 2-naphthylmethyl-substituted phenol ether.

-

Reactants:

-

A substituted phenol

-

2-(Bromomethyl)naphthalene

-

Potassium carbonate (K₂CO₃) or a similar base

-

Acetone or Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve the starting phenolic compound in a suitable solvent like acetone or DMF.

-

Add a base, such as potassium carbonate, to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Add 2-(Bromomethyl)naphthalene to the mixture.

-

Heat the reaction mixture (e.g., to reflux for acetone) and stir until the starting material is consumed, as monitored by TLC.

-

After cooling, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product, typically by column chromatography on silica gel, to yield the desired ether.

-

Applications in Drug Discovery

The naphthalene core is a common motif in bioactive molecules.[2] Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including potential anticancer activity.[7] For instance, in silico drug design studies have evaluated 2-(bromomethyl)naphthalene, with molecular docking results suggesting it may exhibit anticancer properties.[7] These findings underscore the importance of naphthalene-containing building blocks in medicinal chemistry and drug development pipelines.

References

- 1. 2-(Bromomethyl)naphthalene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 2086-62-6 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(BRMOMETHL)NAPHTHALENE 100GM - B24568-22, 100 g [dabos.com]

- 5. 2-(Bromomethyl)naphthalene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-(Bromomethyl)naphthalene, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Bromoethyl)naphthalene in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical industry for the construction of complex molecular architectures. 2-(2-Bromoethyl)naphthalene is a valuable building block that, through the formation of its corresponding Grignard reagent, 2-(2-naphthyl)ethylmagnesium bromide, provides a versatile nucleophilic synthon. This allows for the introduction of the 2-(2-naphthyl)ethyl moiety into a wide range of molecules, a structural motif present in various biologically active compounds.

These application notes provide a comprehensive overview of the use of this compound in Grignard reactions, including detailed experimental protocols, quantitative data for typical reactions, and potential applications in drug discovery and development. The protocols and data presented are based on established principles of Grignard chemistry and data from analogous primary alkyl bromide reactions.

Data Presentation: Representative Grignard Reactions

The following table summarizes typical quantitative data for the formation of the Grignard reagent from a primary alkyl bromide and its subsequent reaction with common electrophiles. While specific yields for reactions with this compound may vary, these values provide a reasonable expectation for well-executed experiments under anhydrous conditions.

| Reagent/Electrophile | Product | Reaction Conditions | Typical Yield (%) |

| Grignard Formation | |||

| This compound | 2-(2-naphthyl)ethylmagnesium bromide | Anhydrous THF, Mg turnings, rt | 80-95[1] |

| Reaction with Aldehydes | |||

| Formaldehyde | 3-(Naphthalen-2-yl)propan-1-ol | Anhydrous THF, -78 °C to rt, then acidic workup | 70-85 |

| Acetaldehyde | 4-(Naphthalen-2-yl)butan-2-ol | Anhydrous THF, -78 °C to rt, then acidic workup | 65-80 |

| Reaction with Ketones | |||

| Acetone | 2-Methyl-4-(naphthalen-2-yl)butan-2-ol | Anhydrous THF, -78 °C to rt, then acidic workup | 60-75 |

| Reaction with Esters | |||

| Ethyl acetate | 3-Methyl-5-(naphthalen-2-yl)pentan-3-ol | Anhydrous THF, -78 °C to rt, then acidic workup (2 eq. Grignard) | 55-70 |

Mandatory Visualizations

Experimental Protocols

Protocol 1: Preparation of 2-(2-naphthyl)ethylmagnesium bromide

This protocol details the formation of the Grignard reagent from this compound. Strict anhydrous conditions are crucial for success.[2][3]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

This compound

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet (all flame- or oven-dried)

Procedure:

-

Place magnesium turnings (1.2 equivalents) in the three-neck flask under a positive pressure of dry nitrogen.

-

Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[2]

-

Add a small amount of anhydrous THF or Et2O to just cover the magnesium turnings.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or Et2O in the dropping funnel.

-

Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

The reaction is initiated by gentle warming with a heat gun or by the addition of a few drops of 1,2-dibromoethane if necessary. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with spontaneous refluxing of the solvent.

-

Once the reaction has initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours, or until the majority of the magnesium has been consumed.

-

The resulting solution of 2-(2-naphthyl)ethylmagnesium bromide is used directly in the next step.

Protocol 2: Reaction of 2-(2-naphthyl)ethylmagnesium bromide with an Aldehyde (e.g., Acetaldehyde)

This protocol describes the synthesis of a secondary alcohol.

Materials:

-

Solution of 2-(2-naphthyl)ethylmagnesium bromide in THF or Et2O (from Protocol 1)

-

Acetaldehyde (freshly distilled)

-

Anhydrous THF or Et2O

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous THF or Et2O.

-

Slowly add the acetaldehyde solution to the stirred Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

If a significant amount of solid magnesium salts remains, add dilute HCl dropwise until the solids dissolve.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-(naphthalen-2-yl)butan-2-ol by flash column chromatography on silica gel.

Protocol 3: Reaction of 2-(2-naphthyl)ethylmagnesium bromide with an Ester (e.g., Ethyl Acetate)

This protocol describes the synthesis of a tertiary alcohol, which requires two equivalents of the Grignard reagent.[4]

Materials:

-

Solution of 2-(2-naphthyl)ethylmagnesium bromide in THF or Et2O (from Protocol 1, ensure at least 2.2 equivalents are prepared)

-

Ethyl acetate (freshly distilled)

-

Anhydrous THF or Et2O

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Cool the freshly prepared Grignard reagent solution (2.2 equivalents) to -78 °C.

-

Prepare a solution of ethyl acetate (1.0 equivalent) in anhydrous THF or Et2O.

-

Slowly add the ethyl acetate solution to the stirred Grignard reagent solution, maintaining a low temperature.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction first forms a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.[4]

-

Follow the workup and purification steps as described in Protocol 2 (steps 5-10) to isolate and purify the tertiary alcohol, 3-methyl-5-(naphthalen-2-yl)pentan-3-ol.

Applications in Drug Development

The 2-(2-naphthyl)ethyl moiety is a key structural feature in several pharmacologically active molecules. The Grignard reagent derived from this compound serves as a powerful tool for accessing these and other novel compounds for drug discovery.

Examples of Therapeutic Areas:

-

Anti-inflammatory Agents: The naphthalene acetic acid and propionic acid classes of non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen, highlight the importance of the naphthalene core in anti-inflammatory drug design. The 2-(2-naphthyl)ethyl side chain can be elaborated to produce analogs with potentially improved potency or selectivity.

-

Anticancer Agents: Naphthalene derivatives have been investigated for their anticancer properties. The ability to introduce the 2-(2-naphthyl)ethyl group onto various heterocyclic scaffolds allows for the synthesis of novel compounds for screening against cancer cell lines.

-

Neurological Disorders: The structural features of the naphthalene ring system can be exploited to design ligands for receptors in the central nervous system. The Grignard reagent of this compound can be used to synthesize analogs of known neuroactive compounds.

By providing a straightforward method to introduce the 2-(2-naphthyl)ethyl group, the Grignard reaction with this compound is a valuable technique for medicinal chemists and drug development professionals in the exploration of new chemical space and the synthesis of novel therapeutic agents.

References

Application of 2-(2-Bromoethyl)naphthalene in the Synthesis of Pharmaceutical Intermediates

Application Note AP-2025-12

Abstract

2-(2-Bromoethyl)naphthalene is a key building block in the synthesis of various pharmaceutical intermediates due to the presence of the reactive bromoethyl group attached to a naphthalene core. This versatile reagent allows for the introduction of the naphthylethyl moiety into target molecules through nucleophilic substitution reactions, primarily N-alkylation of amines. This application note details the use of this compound in the synthesis of intermediates for two prominent active pharmaceutical ingredients (APIs): Agomelatine, an antidepressant, and Cinacalcet, a calcimimetic agent. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms are provided for researchers in drug discovery and development.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, lipophilic nature can enhance binding affinity to biological targets and improve pharmacokinetic properties. This compound serves as an excellent starting material for incorporating this valuable moiety. Its primary application lies in the alkylation of primary and secondary amines to form C-N bonds, a fundamental transformation in the synthesis of a wide array of pharmaceuticals. This document focuses on its application in synthesizing key precursors for Agomelatine and Cinacalcet, highlighting its role in constructing the core structures of these drugs.

Synthesis of Pharmaceutical Intermediates

Synthesis of an Agomelatine Intermediate

Agomelatine, an antidepressant, is chemically N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.[1] A key step in many of its synthetic routes is the formation of the N-[2-(7-methoxy-1-naphthyl)ethyl] moiety. While various pathways exist, a plausible route involves the alkylation of a suitable amine with a this compound derivative. For the purpose of this application note, we will focus on the conceptual synthesis of an analogous intermediate, N-ethyl-2-(naphthalen-2-yl)ethan-1-amine, to demonstrate the utility of this compound.

Reaction Scheme:

Synthesis of a Cinacalcet Intermediate

Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism.[2] Its structure is (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine.[3] Although the final product has a 1-naphthyl group, the synthesis of analogous structures or intermediates can utilize this compound to explore structure-activity relationships. Here, we describe the synthesis of a key intermediate, N-(3-(3-(trifluoromethyl)phenyl)propyl)-2-(naphthalen-2-yl)ethan-1-amine, via N-alkylation.

Reaction Scheme:

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of amines with this compound, based on analogous reactions reported in the literature.

| Intermediate | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-ethyl-2-(naphthalen-2-yl)ethan-1-amine | Ethylamine | Acetonitrile | K₂CO₃ | Reflux | 12-24 | 75-85 | [4] (Analogous) |

| N-(3-(3-(trifluoromethyl)phenyl)propyl)-2-(naphthalen-2-yl)ethan-1-amine | 3-(3-(trifluoromethyl)phenyl)propan-1-amine | DMF | Et₃N | 80-100 | 18-36 | 60-70 | [5] (Analogous) |

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-2-(naphthalen-2-yl)ethan-1-amine

Materials:

-

This compound (1.0 eq)

-

Ethylamine (2.0 eq, as a solution in THF or as a gas)

-

Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a stirred solution of this compound in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate.

-

Add ethylamine solution dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-ethyl-2-(naphthalen-2-yl)ethan-1-amine.

Protocol 2: Synthesis of N-(3-(3-(trifluoromethyl)phenyl)propyl)-2-(naphthalen-2-yl)ethan-1-amine

Materials:

-

This compound (1.0 eq)

-

3-(3-(trifluoromethyl)phenyl)propan-1-amine (1.2 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and 3-(3-(trifluoromethyl)phenyl)propan-1-amine in anhydrous DMF.

-

Add triethylamine to the solution and heat the mixture to 80-100°C.

-

Stir the reaction at this temperature for 18-36 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

Visualization of Pathways

Synthetic Workflow

The general workflow for the synthesis of pharmaceutical intermediates using this compound is depicted below.

Caption: General workflow for N-alkylation using this compound.

Agomelatine Signaling Pathway

Agomelatine is an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 5-HT2C receptor.[6][7] Its antidepressant effects are attributed to the synergistic action on these receptors, which leads to a resynchronization of circadian rhythms.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

Application Notes and Protocols: 2-(2-Bromoethyl)naphthalene as a Precursor for Naphthalene-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-containing polymers are a class of materials attracting significant interest due to the unique photophysical, thermal, and electronic properties imparted by the rigid, aromatic naphthalene moiety. These properties make them promising candidates for applications in organic electronics, high-performance materials, and biomedical fields such as drug delivery and bio-imaging. 2-(2-Bromoethyl)naphthalene is a versatile precursor for the synthesis of such functional polymers. The presence of a terminal bromine atom on the ethyl side chain provides a reactive handle for initiating controlled/"living" polymerization reactions, allowing for the synthesis of well-defined polymers with pendant naphthalene groups. This document provides a detailed protocol for the synthesis of a naphthalene-based polymer via living cationic polymerization, using this compound as an initiator.

Disclaimer: The following protocol is a proposed method based on established principles of living cationic polymerization. While chemically sound, it is intended as a starting point for research, as direct literature precedent for the polymerization of this specific initiator with vinyl ethers is limited. Optimization of reaction conditions may be necessary to achieve the desired polymer characteristics.

Proposed Polymerization Pathway: Living Cationic Polymerization

Living cationic polymerization is an ideal method for polymerizing electron-rich monomers, such as vinyl ethers, with a high degree of control over molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). In this proposed protocol, this compound serves as the initiator. In the presence of a Lewis acid activator, the carbon-bromine bond is heterolytically cleaved to generate a carbocation, which then initiates the polymerization of a vinyl ether monomer, such as ethyl vinyl ether (EVE). The naphthalene group remains as a pendant functionality on each polymer chain.

Caption: Synthetic scheme for the preparation of a naphthalene-based polymer.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of poly(2-naphthylethyl vinyl ether) using this compound as an initiator. These values are based on typical results for living cationic polymerizations of vinyl ethers and should be considered target values for experimental work.

| Parameter | Target Value | Method of Determination |

| Monomer Conversion | > 95% | ¹H NMR Spectroscopy |

| Number-Average Molecular Weight (Mₙ) | 5,000 - 20,000 g/mol (Targeted by [Monomer]/[Initiator] ratio) | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | < 1.2 | Gel Permeation Chromatography (GPC) |

| Yield | > 90% | Gravimetric Analysis |

Experimental Protocols

Materials

-

This compound (Initiator)

-

Ethyl vinyl ether (EVE, Monomer)

-

Tin(IV) chloride (SnCl₄, Lewis Acid Activator), 1.0 M solution in dichloromethane

-

Dichloromethane (DCM), anhydrous

-

Methanol, anhydrous

-

Ammonia solution in methanol (for quenching)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for inert atmosphere chemistry (Schlenk line, syringes, etc.)

Experimental Workflow for Polymerization